molecular formula C8H9FN2O B8492079 2-Amino-5-fluoro-3-methyl-benzamide

2-Amino-5-fluoro-3-methyl-benzamide

Cat. No.: B8492079
M. Wt: 168.17 g/mol
InChI Key: AOCCUVYLVBZHDL-UHFFFAOYSA-N
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Description

2-Amino-5-fluoro-3-methyl-benzamide (C₈H₇F₂N₂O, MW 196.16 g/mol) is a fluorinated benzamide derivative featuring an amino group at position 2, a fluorine atom at position 5, and a methyl group at position 3 on the benzamide core. The fluorine atom enhances metabolic stability, while the amino and methyl groups contribute to hydrogen bonding and lipophilicity, respectively .

Properties

Molecular Formula

C8H9FN2O

Molecular Weight

168.17 g/mol

IUPAC Name

2-amino-5-fluoro-3-methylbenzamide

InChI

InChI=1S/C8H9FN2O/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3H,10H2,1H3,(H2,11,12)

InChI Key

AOCCUVYLVBZHDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N)C(=O)N)F

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The table below compares key structural features and properties of 2-Amino-5-fluoro-3-methyl-benzamide with related benzamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Amide Group Modifications
This compound C₈H₇F₂N₂O 196.16 NH₂ (2), F (5), CH₃ (3) Benzamide
5-Amino-N-[2-(diethylamino)ethyl]-3-fluoro-2-methoxybenzamide C₁₄H₂₂FN₃O₂ 295.34 NH₂ (5), F (3), OCH₃ (2) N-(diethylaminoethyl)
5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide C₁₄H₁₁BrFNO₂ 324.15 Br (5), F (2), OCH₃ (2) N-(2-methoxyphenyl)
5-Amino-2-chloro-N-(2-fluorophenyl)benzamide C₁₃H₁₀ClFN₂O 264.68 NH₂ (5), Cl (2) N-(2-fluorophenyl)
Key Observations:
  • Bromine (Br) introduces steric bulk and polarizability, which may affect binding interactions . Amino vs. Methoxy Groups: The amino group (NH₂) in this compound facilitates hydrogen bonding, while methoxy (OCH₃) in analogs like 5-bromo-2-fluoro-N-(2-methoxyphenyl)benzamide provides electron-donating effects, altering acidity and solubility .
  • Amide Modifications: N-(diethylaminoethyl) groups (as in ) increase solubility in acidic environments due to protonation of the tertiary amine. In contrast, N-aryl groups (e.g., 2-fluorophenyl) enhance lipophilicity and membrane permeability .

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